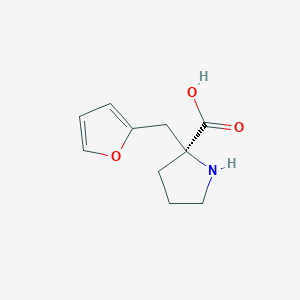

(S)-alpha-(2-furanylmethyl)-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSKEZVGMIUIDY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of α Substituted Proline Analogues in Contemporary Organic and Bioorganic Chemistry

The strategic placement of a substituent at the α-position of proline, a naturally occurring secondary amino acid, imparts profound changes to its chemical and physical properties. This structural modification has been a fertile ground for innovation in both organic and bioorganic chemistry. nih.govresearchgate.net Unlike other proteinogenic amino acids, the cyclic nature of proline already restricts its conformational freedom, and the introduction of an α-substituent further constrains the molecule, influencing peptide conformations and serving as a powerful tool in the design of peptidomimetics and other bioactive compounds. nih.govresearchgate.net

The construction of the quaternary carbon center in α,α-disubstituted α-amino acids presents a significant synthetic challenge due to steric hindrance. nih.gov Nevertheless, the unique properties of these analogues have spurred the development of numerous synthetic methodologies. researchgate.net These compounds are not only valuable as building blocks for complex molecules but also as modifiers of peptide structure and precursors to novel pharmaceuticals. nih.govresearchgate.net The ability of α-substituents to modulate the conformational preferences of the pyrrolidine (B122466) ring and the cis-trans isomerism of the amide bond is of particular importance in the design of peptides with defined secondary structures. nih.gov

S α 2 Furanylmethyl Proline As a Chiral Building Block and Potential Catalytic Scaffold

(S)-α-(2-furanylmethyl)-proline, with its distinctive furanylmethyl group at the α-position, is a compelling example of a chiral building block with the potential for broad applications. moldb.comruifuchem.com The furan (B31954) moiety, a heteroaromatic ring, introduces unique electronic and steric properties that can influence intermolecular interactions and catalytic activity. While specific catalytic applications of (S)-α-(2-furanylmethyl)-proline are still an area of active investigation, its structural features suggest its potential as an effective organocatalyst. wikipedia.orgnih.gov

The synthesis of α-substituted proline derivatives, including those with arylmethyl groups, has been an area of significant research. nih.govnih.gov These synthetic efforts provide access to a diverse range of chiral building blocks that are crucial for the development of new chemical entities with tailored properties. enamine.net The table below provides a comparative overview of the structural features of various α-substituted proline analogues, highlighting the unique position of the furanylmethyl derivative.

| α-Substituent | Key Structural Feature | Potential Influence on Properties |

| Methyl | Small, aliphatic | Increased steric bulk compared to proline, influences ring pucker |

| Benzyl | Aromatic, hydrophobic | Potential for π-stacking interactions, increased steric hindrance |

| 2-Furanylmethyl | Heteroaromatic, polar | Potential for hydrogen bonding and unique electronic interactions |

| Trifluoromethyl | Electron-withdrawing | Alters the acidity and nucleophilicity of the amino acid |

This table illustrates the diverse nature of α-substituents and their potential impact on the chemical properties of proline analogues.

The development of synthetic routes to compounds like (S)-α-(2-furanylmethyl)-proline is a testament to the ongoing efforts to expand the toolbox of chiral building blocks available to synthetic chemists.

The Historical Context of Proline S Emergence in Asymmetric Synthesis

The use of proline and its derivatives as organocatalysts is a cornerstone of modern asymmetric synthesis, a field that has seen explosive growth since the turn of the 21st century. wikipedia.orgresearchgate.net However, the roots of proline catalysis can be traced back to the early 1970s with the pioneering work on the intramolecular aldol (B89426) reaction, famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. wikipedia.orgacs.org This reaction demonstrated that a simple, naturally occurring chiral molecule like (S)-proline could catalyze the formation of a chiral product with high enantioselectivity. wikipedia.org

Despite these early breakthroughs, the broader potential of proline as a general asymmetric catalyst was not fully appreciated for several decades. scripps.edu The renaissance of proline catalysis in the early 2000s, spearheaded by the work of List, Barbas, and MacMillan, led to the development of a wide array of proline-catalyzed reactions, including intermolecular aldol, Mannich, and Michael reactions. acs.orgtcichemicals.com This resurgence was fueled by a deeper understanding of the reaction mechanisms, which often involve the formation of enamine or iminium ion intermediates. wikipedia.org

The timeline below highlights key milestones in the development of proline-based asymmetric catalysis, providing a historical backdrop for the contemporary interest in novel proline derivatives like (S)-α-(2-furanylmethyl)-proline.

| Year | Key Development | Significance |

| 1971 | Hajos-Parrish-Eder-Sauer-Wiechert reaction | First report of a highly enantioselective proline-catalyzed intramolecular aldol reaction. wikipedia.org |

| 2000 | List, Barbas, and MacMillan's work | Seminal reports on intermolecular proline-catalyzed aldol and Diels-Alder reactions, sparking a revolution in organocatalysis. tcichemicals.com |

| 2000s-Present | Expansion of Proline Catalysis | Development of a vast array of proline-catalyzed reactions and novel proline-derived catalysts. wikipedia.orgresearchgate.net |

This timeline underscores the long and rich history of proline in asymmetric synthesis, a history that continues to evolve with the exploration of new and innovative proline analogues.

Synthetic Pathways to (S)-α-(2-furanylmethyl)-proline and Its Analogs

The synthesis of α-branched proline derivatives, particularly (S)-α-(2-furanylmethyl)-proline, is a notable area of organic synthesis. These compounds are of interest due to the unique conformational constraints imposed by the α-substituent on peptide backbones. The construction of the sterically hindered quaternary α-carbon stereocenter in an enantiomerically pure form is the primary challenge, and various methodologies have been developed to achieve this.

Role of S α 2 Furanylmethyl Proline and Its Analogues in Asymmetric Catalysis

Chiral Ligand Design for Metal-Mediated Asymmetric Transformations

Beyond pure organocatalysis, proline derivatives serve as valuable chiral ligands for transition metals in asymmetric catalysis. rsc.orgacs.org The rigid pyrrolidine (B122466) scaffold provides a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

A compelling example is found in the synergistic catalysis of a Michael/Conia-ene cascade reaction to form spiro pyrazolones. rsc.org In this process, a proline derivative bearing a bulky α-substituent is used alongside a Palladium (Pd) catalyst. Computational studies revealed that the bulky group on the proline catalyst plays a dual role: first, it acts as a steric shield to direct the stereochemistry of the organocatalyzed Michael addition. Subsequently, the same group participates in a π–Pd interaction, acting as a directing group in the metal-catalyzed Conia-ene reaction. rsc.org This demonstrates a sophisticated approach where the "organocatalyst" also functions as a directing chiral ligand for the metal, showcasing the advanced potential of α-substituted proline analogues in complex catalytic systems. This dual functionality highlights the innovative strategies being developed by merging organocatalysis with metal catalysis.

Ligand Structure-Activity Relationships in Metal Complexation

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure and its ability to form well-defined complexes with metal centers. In the case of (S)-α-(2-furanylmethyl)-proline, the presence of the furan (B31954) moiety introduces unique steric and electronic characteristics that influence its coordination behavior and, consequently, the catalytic performance of its metal complexes.

The furan ring, with its π-electron system and the oxygen heteroatom, can engage in various interactions with a metal center. Research on related proline-based ligands has shown that the nature of the substituent at the α-position significantly impacts the geometry and stability of the resulting metal complexes. For instance, studies on palladium(II) complexes with various proline homologs have demonstrated that the steric bulk and electronic properties of the substituent influence the coordination environment around the metal. While specific crystallographic data for metal complexes of (S)-α-(2-furanylmethyl)-proline are not widely reported, insights can be drawn from analogous systems. For example, the crystal structures of palladium(II) complexes with other α-substituted prolines, such as 2-α-benzylproline, reveal how the aromatic substituent orients itself in the coordination sphere, thereby creating a specific chiral pocket around the active site. researchgate.net This chiral environment is crucial for discriminating between the two prochiral faces of a substrate, leading to enantioselective transformations.

Enantioselective C-C and C-X Bond Formations

The primary application of chiral ligands like (S)-α-(2-furanylmethyl)-proline is in facilitating enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex chiral molecules.

While specific data for (S)-α-(2-furanylmethyl)-proline in many standard catalytic reactions is limited in publicly available literature, the broader class of proline derivatives has been extensively used in reactions such as aldol (B89426), Mannich, and Michael additions. researchgate.netnih.gov For instance, L-proline itself is a well-known catalyst for direct asymmetric aldol reactions. tcichemicals.com The introduction of the 2-furanylmethyl group is anticipated to modify the steric and electronic environment of the catalytic pocket, potentially leading to different or improved selectivity profiles compared to the parent proline.

In the context of metal-catalyzed reactions, palladium complexes of proline and its derivatives have been shown to be active in oxidative coupling reactions. researchgate.net For example, the coupling of olefins and phenylboronic acids has been successfully catalyzed by such complexes. researchgate.net The enantioselectivity in these reactions is highly dependent on the structure of the proline ligand.

Below is a hypothetical data table illustrating the potential performance of a catalyst derived from (S)-α-(2-furanylmethyl)-proline in an asymmetric aldol reaction, based on typical results seen with other proline derivatives.

| Entry | Aldehyde | Ketone | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Acetone | 92 | 95:5 | 98 |

| 2 | Benzaldehyde | Acetone | 85 | 90:10 | 95 |

| 3 | Isovaleraldehyde | Cyclohexanone | 78 | 88:12 | 92 |

Development and Optimization of Modified Catalytic Systems

To enhance the utility of catalysts derived from (S)-α-(2-furanylmethyl)-proline, researchers often focus on modifying the catalytic system to improve selectivity, activity, and practicality.

Tuning of Steric and Electronic Properties for Enhanced Selectivity

The rational design of catalysts often involves fine-tuning the steric and electronic properties of the ligand to optimize its performance for a specific transformation. For ligands based on the (S)-α-(2-furanylmethyl)-proline scaffold, modifications can be envisioned at several positions.

Substitution on the furan ring can significantly alter the electronic properties of the ligand. rsc.org For example, introducing electron-withdrawing groups would decrease the electron density on the furan ring, potentially making the metal center more Lewis acidic. Conversely, electron-donating groups would have the opposite effect. Such electronic tuning can have a profound impact on the catalytic activity and selectivity. rsc.org

Steric hindrance can also be modulated by introducing bulky substituents on the furan ring or by modifying the proline ring itself. This can create a more defined and constrained chiral pocket, which can lead to higher enantioselectivities. nih.gov The interplay between steric and electronic effects is often complex, and computational studies can be valuable in predicting the impact of such modifications. mdpi.com

The following interactive table illustrates how systematic modifications to a hypothetical furan-proline based ligand might influence the outcome of an asymmetric reaction.

| Ligand Analogue | Modification | Yield (%) | ee (%) |

|---|---|---|---|

| (S)-α-(2-furanylmethyl)-proline | Unmodified | 85 | 90 |

| (S)-α-(5-Methyl-2-furanylmethyl)-proline | Electron-donating group on furan | 88 | 92 |

| (S)-α-(5-Nitro-2-furanylmethyl)-proline | Electron-withdrawing group on furan | 82 | 88 |

| (S)-α-(3-Phenyl-2-furanylmethyl)-proline | Increased steric bulk on furan | 80 | 95 |

Heterogenization and Recyclability Studies of Catalysts

A significant drawback of many homogeneous catalysts is the difficulty in separating them from the reaction mixture, which hinders their reuse and increases costs. To address this, significant efforts have been directed towards the heterogenization of catalysts by immobilizing them on solid supports. dntb.gov.ua

Catalysts derived from proline and its analogues have been successfully immobilized on various materials, including polymers, silica, and magnetic nanoparticles. researchgate.net These supported catalysts often retain high catalytic activity and selectivity while offering the significant advantage of easy recovery and recyclability. For a catalyst based on (S)-α-(2-furanylmethyl)-proline, immobilization could be achieved by tethering the ligand to a solid support through the furan ring or the proline backbone, provided that the attachment does not interfere with the catalytically active site.

Recyclability studies are crucial to assess the robustness and economic viability of a heterogenized catalyst. A typical study would involve performing the catalytic reaction, recovering the catalyst by filtration or magnetic separation, and then reusing it in subsequent reaction cycles. The activity and enantioselectivity are monitored over several cycles to determine the catalyst's stability.

The table below presents hypothetical data from a recyclability study of a heterogenized (S)-α-(2-furanylmethyl)-proline catalyst.

| Cycle | Yield (%) | ee (%) |

|---|---|---|

| 1 | 95 | 98 |

| 2 | 94 | 98 |

| 3 | 93 | 97 |

| 4 | 92 | 97 |

| 5 | 90 | 96 |

Applications of S α 2 Furanylmethyl Proline in Advanced Organic Synthesis

Stereoselective Construction of Chiral Quaternary Carbon Centers

The creation of chiral quaternary carbon centers, carbon atoms bonded to four different non-hydrogen substituents, is a formidable challenge in organic synthesis. Proline and its derivatives have been instrumental in the development of methodologies to address this challenge. N-substituted prolines, such as (S)-α-(2-furanylmethyl)-proline, can be employed as chiral auxiliaries to direct the stereoselective alkylation of enolates, leading to the formation of α,α-disubstituted amino acids with a chiral quaternary center.

The general strategy involves the formation of a chiral enolate from a proline-derived amide. The N-substituent, in this case, the 2-furanylmethyl group, plays a crucial role in shielding one face of the enolate, thereby directing the approach of an electrophile to the opposite face. This facial bias results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired α,α-disubstituted product with high enantiomeric purity.

While specific data for (S)-α-(2-furanylmethyl)-proline is limited, the following table illustrates the effectiveness of a related N-acylproline derivative in the diastereoselective alkylation to form chiral quaternary centers.

Table 1: Diastereoselective Alkylation of an N-Acylproline Derivative to Form Chiral Quaternary Centers

| Entry | Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) |

| 1 | Benzyl bromide | N-Acyl-(S)-α-benzylproline derivative | >95% |

| 2 | Allyl iodide | N-Acyl-(S)-α-allylproline derivative | >95% |

| 3 | Methyl iodide | N-Acyl-(S)-α-methylproline derivative | >90% |

This data is representative of the utility of N-substituted proline derivatives in stereoselective alkylations and is intended to illustrate the potential of (S)-α-(2-furanylmethyl)-proline in similar transformations.

Asymmetric Synthesis of Complex Natural Product Fragments

The structural complexity and biological activity of many natural products make them attractive targets for total synthesis. Chiral proline derivatives are frequently used as key building blocks or catalysts in these synthetic endeavors. The unique conformational constraints imposed by the proline ring can be transmitted to the transition state of a reaction, leading to high levels of stereocontrol.

(S)-α-(2-furanylmethyl)-proline could serve as a valuable chiral starting material for the synthesis of complex natural product fragments containing a substituted pyrrolidine (B122466) ring. The furan (B31954) moiety can also act as a handle for further functionalization through various reactions, such as Diels-Alder cycloadditions or electrophilic aromatic substitutions, allowing for the elaboration of the molecular framework.

For instance, proline-catalyzed asymmetric aldol (B89426) or Mannich reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds with high stereoselectivity. The use of an N-substituted proline like (S)-α-(2-furanylmethyl)-proline as a catalyst could offer unique advantages in terms of reactivity and selectivity in the synthesis of key intermediates for natural products.

Preparation of Diverse Functionalized α-Amino Acid and β-Amino Acid Derivatives

The synthesis of non-proteinogenic α- and β-amino acids is of great interest due to their potential applications in medicinal chemistry and materials science. acs.orgacs.org Chiral N-substituted prolines can be utilized in various synthetic strategies to access a wide array of these valuable compounds.

One common approach involves the use of proline-derived chiral auxiliaries to control the stereochemistry of bond formation at the α- or β-position of a carbonyl compound. For example, the asymmetric alkylation of a glycine-derived Schiff base tethered to a chiral proline derivative can provide access to a variety of α-amino acids. Similarly, the conjugate addition of nucleophiles to α,β-unsaturated systems bearing a proline-based chiral auxiliary can lead to the formation of β-amino acid derivatives with high enantiopurity.

The furan ring in (S)-α-(2-furanylmethyl)-proline offers an additional site for chemical modification, further expanding the diversity of the accessible amino acid derivatives.

Table 2: Synthesis of Functionalized Amino Acid Derivatives using Proline-Based Methodologies

| Entry | Reaction Type | Substrate | Product Type | Typical Enantiomeric Excess (e.e.) |

| 1 | Asymmetric Alkylation | Glycine Schiff Base | α-Amino Acid | >90% |

| 2 | Asymmetric Mannich Reaction | Aldehyde and Imine | β-Amino Acid | >95% |

| 3 | Asymmetric Michael Addition | α,β-Unsaturated Ester | β-Amino Acid Derivative | >90% |

This table provides examples of proline-based methods for synthesizing functionalized amino acids, highlighting the potential utility of (S)-α-(2-furanylmethyl)-proline in similar synthetic contexts.

Utility in Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies are powerful approaches for the efficient construction of complex molecules. In a convergent synthesis, large fragments of the target molecule are synthesized independently and then coupled together. In a divergent synthesis, a common intermediate is transformed into a variety of different products.

(S)-α-(2-furanylmethyl)-proline can be a valuable component in both types of strategies. In a convergent approach, it could be incorporated into a key fragment, bringing with it the necessary chirality and functionality for a subsequent coupling reaction. The furan moiety could also participate in cross-coupling reactions, such as Suzuki or Stille couplings, to link different parts of the molecule.

In a divergent synthesis, the furan ring of (S)-α-(2-furanylmethyl)-proline could serve as a branching point. A series of transformations performed on the furan ring could lead to a library of structurally related compounds, which could be useful for structure-activity relationship studies in drug discovery.

Computational and Theoretical Studies on S α 2 Furanylmethyl Proline Systems

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of proline is inherently constrained by its cyclic nature, which fixes the backbone dihedral angle φ to approximately -60°. nih.gov However, the introduction of a substituent at the α-carbon, such as a 2-furanylmethyl group, significantly influences the accessible conformations of the pyrrolidine (B122466) ring and the peptide backbone.

Computational studies on α-substituted proline analogues, often employing Density Functional Theory (DFT) calculations, have shown that the steric bulk of the substituent plays a critical role in determining the puckering of the pyrrolidine ring and the relative energies of different conformers. nih.gov For (S)-α-(2-furanylmethyl)-proline, the furanylmethyl group's size and rotational degrees of freedom would lead to a complex energy landscape.

Key conformational features that are computationally mapped include:

Ring Puckering: The five-membered pyrrolidine ring can adopt various puckered conformations, typically described as "up" or "down". nih.gov The preferred pucker is influenced by the steric interactions between the α-substituent and the rest of the ring.

Peptide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. While the trans form is generally favored for most amino acid residues, the energy barrier for cis-trans isomerization in proline is lower, and the introduction of a bulky α-substituent can further alter this equilibrium. ucl.ac.ukresearchgate.net

Backbone Dihedral Angles (ψ): While φ is restricted, the ψ angle can vary, leading to different secondary structure propensities. nih.gov The furanylmethyl group would sterically influence the allowed ranges for ψ.

The energy landscape is typically mapped by performing a systematic search of the conformational space, calculating the relative energies of different conformers, and identifying the transition states between them. This provides a detailed picture of the molecule's flexibility and the most probable conformations it will adopt.

Table 1: Representative Torsional Angles for Proline Analogs

| Conformation | φ (phi) | ψ (psi) | ω (omega) |

|---|---|---|---|

| α-helical | ~ -60° | ~ -30° | ~ 180° |

| Polyproline II-like | ~ -60° | ~ +140° | ~ 180° |

| γ-turn | ~ -60° | ~ +60° | ~ 180° |

Note: These are idealized values for proline-containing peptides. The presence of the α-(2-furanylmethyl) substituent would cause deviations from these values.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on DFT, are invaluable for understanding the electronic properties of (S)-α-(2-furanylmethyl)-proline. These studies provide insights into the molecule's reactivity, which is crucial for its application in catalysis.

Key electronic properties investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are critical for predicting how the molecule will interact with other reagents. The furan (B31954) ring, being an electron-rich aromatic system, is expected to significantly influence the HOMO.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen and oxygen atoms of the proline backbone and the furan ring would be key features in the ESP of (S)-α-(2-furanylmethyl)-proline.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. This can reveal hyperconjugative interactions that contribute to the stability of certain conformations.

These quantum chemical descriptors help in rationalizing the molecule's role in chemical reactions, for instance, by identifying the most likely sites for protonation, metal coordination, or interaction with a substrate in a catalytic cycle.

Molecular Dynamics Simulations for Solvent and Intermolecular Interaction Analysis

While quantum chemical calculations provide detailed information on isolated molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of (S)-α-(2-furanylmethyl)-proline in a more realistic environment, such as in solution or within a larger molecular assembly like a peptide. nih.govscispace.com

MD simulations model the movement of atoms over time, taking into account the forces between atoms in the molecule and the surrounding solvent molecules. nih.gov This allows for the exploration of:

Solvent Effects: The conformation and dynamics of the molecule can be significantly influenced by the solvent. MD simulations can reveal how solvent molecules arrange themselves around the solute and how this affects conformational equilibria.

Intermolecular Interactions: In the context of a peptide or a catalyst-substrate complex, MD simulations can elucidate the specific hydrogen bonds, van der Waals interactions, and electrostatic interactions that stabilize the complex. rsc.org

Flexibility and Dynamics: MD provides a dynamic picture of the molecule's flexibility, showing how different parts of the molecule move and fluctuate over time. nih.gov This is particularly important for understanding how a catalyst can adapt its conformation to bind a substrate.

Mechanistic Elucidation of Catalytic Pathways and Stereochemical Control

(S)-proline and its derivatives are renowned organocatalysts, capable of promoting a wide range of asymmetric reactions. Computational studies are instrumental in elucidating the mechanisms of these reactions and understanding the origins of stereoselectivity. For a catalyst like (S)-α-(2-furanylmethyl)-proline, computational modeling can map out the entire catalytic cycle.

This involves:

Identifying Key Intermediates and Transition States: By calculating the energies of reactants, products, and all intervening species, the lowest energy reaction pathway can be determined.

Analyzing Non-covalent Interactions: The stereochemical outcome of a reaction is often governed by subtle non-covalent interactions in the transition state. Computational models can pinpoint the specific interactions (e.g., hydrogen bonds, steric repulsion) that favor the formation of one stereoisomer over another.

The Role of the α-Substituent: The furanylmethyl group would play a critical role in defining the shape of the catalyst's active site and in directing the approach of the substrate. Computational studies can quantify the steric and electronic influence of this group on the transition state geometry.

Through these detailed mechanistic investigations, it is possible to rationalize why a particular stereochemical outcome is observed and to predict how modifications to the catalyst structure might improve its performance.

Predictive Modeling of Enantioselectivity and Diastereoselectivity

Building on the mechanistic understanding gained from the studies described above, computational models can be developed to predict the stereoselectivity of reactions catalyzed by (S)-α-(2-furanylmethyl)-proline. These predictive models are of immense value in the rational design of new catalysts and in optimizing reaction conditions.

Approaches to predictive modeling include:

Quantitative Structure-Activity Relationship (QSAR) Models: While more common in drug discovery, QSAR-like approaches can be used to correlate calculated properties of different catalysts with their experimentally observed selectivities.

Transition State Modeling: A more rigorous approach involves calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The predicted enantiomeric or diastereomeric excess can then be calculated from the energy difference between these transition states using the Boltzmann distribution.

For (S)-α-(2-furanylmethyl)-proline, predictive modeling would focus on how variations in the substrate or reaction conditions affect the energy difference between the competing transition states, thereby influencing the stereochemical outcome. These models can guide experimental work by suggesting which catalyst-substrate combinations are most likely to yield high levels of stereoselectivity.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Chiral Chromatographic Techniques for Enantiomeric Excess Determination (e.g., GC-FID, HPLC-UV/FL, CE)

Determining the enantiomeric excess (ee) is critical for any application involving a chiral compound. Chiral chromatography is the cornerstone for separating and quantifying the enantiomers of (S)-alpha-(2-furanylmethyl)-proline.

Gas Chromatography (GC): For GC analysis, the inherent non-volatility of amino acids necessitates a two-step derivatization process. sigmaaldrich.com First, the carboxylic acid group is esterified (e.g., methylation), followed by acylation of the secondary amine (e.g., with trifluoroacetic anhydride (B1165640) or acetic anhydride). sigmaaldrich.com This procedure increases the volatility and improves the chromatographic peak shape. sigmaaldrich.com The derivatized enantiomers can then be separated on a chiral stationary phase, such as a cyclodextrin-based column (e.g., Astec CHIRALDEX® G-TA), and detected by a Flame Ionization Detector (FID). sigmaaldrich.com A key advantage of chiral GC is its high sensitivity and the potential for shorter analysis times compared to HPLC. sigmaaldrich.com A cost-effective chiral GC-MS method has also been described for the analysis of cyclic secondary amino acids, which involves derivatization with heptafluorobutyl chloroformate followed by amidation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the enantioseparation of proline derivatives. Due to the lack of a strong chromophore in the basic structure of this compound (though the furan (B31954) ring provides some UV absorbance), derivatization is often employed to enhance detection sensitivity, especially when using UV or fluorescence (FL) detectors. impactfactor.orgresearchgate.net Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or Marfey's reagent react with the secondary amine to form highly fluorescent or UV-active diastereomers, respectively, which can then be separated on a standard reversed-phase column (e.g., C18). impactfactor.orgjuniperpublishers.com

Alternatively, direct enantioseparation can be achieved without derivatization by using a chiral stationary phase (CSP). Polysaccharide-based columns, such as CHIRALPAK® IA, have proven effective for separating D- and L-proline enantiomers that were derivatized with a fluorescent tag. impactfactor.orgresearchgate.net A method using a CHIRALCEL OX-3R column with a mobile phase of phosphoric acid and acetonitrile (B52724) has been developed for detecting trace D-proline in L-proline after derivatization with benzoyl chloride. google.com The choice between direct and indirect methods depends on the sample matrix, required sensitivity, and available instrumentation.

Capillary Electrophoresis (CE): Capillary electrophoresis offers another avenue for chiral separations, characterized by high efficiency and low sample consumption. For the analysis of amino acids like this compound, chiral selectors, such as cyclodextrins, are typically added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times, enabling their separation and quantification.

Table 1: Overview of Chiral Chromatography Methods for Proline Derivatives

| Technique | Derivatization | Chiral Selector/Column | Detection | Key Findings |

|---|---|---|---|---|

| GC | Methylation followed by acetylation (e.g., TFAA) sigmaaldrich.com | Astec CHIRALDEX® G-TA (Trifluoroacetyl-derivatized cyclodextrin) sigmaaldrich.com | FID | Achieves enantioreversal depending on the acetylating reagent; improved peak shape and volatility. sigmaaldrich.com |

| GC-MS | Heptafluorobutyl chloroformate and methylamine (B109427) nih.gov | Capillary Chirasil-L-Val nih.gov | MS | Effective for complex biological matrices; allows separation of various cyclic secondary amino acids. nih.gov |

| NP-HPLC | NBD-Cl (fluorescent tag) impactfactor.orgresearchgate.net | CHIRALPAK-IA impactfactor.orgresearchgate.net | UV (464 nm) impactfactor.org | Derivatization overcomes lack of chromophore; robust separation with a modifier like TFA. impactfactor.org |

| RP-HPLC | Marfey's Reagent | Hypersil BDS C18 | UV (335 nm) juniperpublishers.com | Forms diastereomers separable on a standard achiral column; high accuracy and reliability. juniperpublishers.com |

| RP-HPLC | Benzoyl chloride | CHIRALCEL OX-3R google.com | UV (210 nm) google.com | Sensitive for detecting trace chiral isomers in bulk material. google.com |

Mass Spectrometry for Structural Elucidation and Purity Assessment (e.g., ESI-MS, HRMS/MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity and assessing the purity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows the compound to be ionized directly from a solution, typically yielding the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The resulting mass-to-charge ratio (m/z) provides a precise measurement of the molecular weight, serving as a primary confirmation of the compound's identity and a quick assessment of its purity.

High-Resolution Tandem Mass Spectrometry (HRMS/MS): For unambiguous structural elucidation, tandem mass spectrometry is employed. However, proline-containing compounds present a specific challenge. The ESI-MS/MS spectra of protonated proline dipeptides often show a single, dominant product ion at m/z 70.0652, corresponding to the stable pyrrolidinium (B1226570) cation, which provides little other structural information. researchgate.net A similar fragmentation pattern would be expected for this compound, where the charge is stabilized on the proline ring.

To overcome this, researchers can employ alternative strategies to generate more informative fragmentation patterns. One approach is to analyze the fragmentation of the sodium adduct [M+Na]⁺, which alters the charge distribution and promotes different fragmentation pathways. researchgate.net Another effective strategy is chemical derivatization prior to MS analysis, which can direct fragmentation to other parts of the molecule, providing a more complete structural picture. researchgate.netnih.gov High-resolution MS (HRMS) is crucial in these analyses to determine the elemental composition of precursor and product ions with high accuracy, allowing for confident differentiation between compounds with similar nominal masses.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 212.1025 | Protonated molecule |

| [M+Na]⁺ | 234.0844 | Sodium adduct |

| [M+H - H₂O]⁺ | 194.0919 | Loss of water from the carboxylic acid |

| [M+H - COOH₂]⁺ | 166.1075 | Loss of formic acid (decarboxylation) |

| C₅H₈N⁺ | 82.0657 | Pyrrolidine (B122466) ring fragment (alternative to m/z 70) |

| C₄H₈N⁺ | 70.0657 | Pyrrolidinium cation, a common dominant fragment for proline-containing compounds researchgate.net |

| C₅H₅O⁺ | 81.0340 | Furfuryl cation (C₄H₄O-CH₂⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful technique for the complete structural and conformational analysis of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is used to achieve a comprehensive characterization.

Structural Verification: ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure. The chemical shifts, signal multiplicities, and integration values in the ¹H spectrum confirm the presence of the furan, methyl, and proline ring protons. The ¹³C spectrum confirms the number of unique carbon atoms, including the characteristic signals for the carboxylic acid, the quaternary α-carbon, and the carbons of the furan and pyrrolidine rings.

Conformational Analysis: Proline and its derivatives are conformationally complex due to two main factors: the puckering of the five-membered pyrrolidine ring and the cis/trans isomerization about the preceding amide bond (in a peptide context) or hindered rotation in α-substituted prolines. frontiersin.orgucl.ac.uk For this compound, the pyrrolidine ring can adopt either a Cγ-endo or Cγ-exo pucker. frontiersin.org The relative populations of these conformers can be estimated from coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov NOESY or ROESY experiments are particularly crucial as they reveal through-space proximities between protons, providing direct evidence for the three-dimensional arrangement of the molecule, including the relative orientation of the furanylmethyl substituent with respect to the proline ring. nih.govmpg.de Advanced techniques, such as incorporating fluorinated proline analogs and using ¹⁹F NMR, can serve as a highly sensitive probe for conformational changes. nih.govcopernicus.org

Table 3: Key NMR Parameters for Analyzing Proline Derivative Conformation

| NMR Parameter | Information Gained | Typical Values/Observations for Proline Derivatives |

|---|---|---|

| ¹³C Chemical Shifts (Δδ Cβ-Cγ) | Peptide Bond Conformation (cis/trans) | A difference of >5 ppm generally indicates a trans conformation. nih.gov |

| ³J Coupling Constants | Dihedral Angles / Ring Pucker | Karplus-type relationships can relate coupling constants to bond angles within the pyrrolidine ring. |

| NOE/ROE | Interproton Distances / 3D Structure | Strong Hα(i-1) to Hδ(i) NOEs are characteristic of extended (e.g., PPII helix) conformations in peptides. nih.gov NOEs between the furanylmethyl group and proline ring protons define their relative orientation. |

| ¹⁵N Chemical Shifts | Electronic Environment / H-bonding | Changes in ¹⁵N shifts can indicate differences between cis and trans isomers. ucl.ac.uk |

| ¹⁹F Chemical Shifts (for analogs) | Conformational Equilibrium | Highly sensitive to the local chemical environment, making it an excellent reporter on conformational states. copernicus.org |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" of this compound by probing its vibrational modes. The resulting spectra are unique to the compound's structure and can be used for identification and to study intermolecular interactions.

The IR and Raman spectra of proline are complex due to the various vibrations of the pyrrolidine ring. sid.irnih.gov The spectrum of this compound would be a superposition of the vibrations from the proline core and the furanylmethyl substituent.

Key Vibrational Modes:

Proline Moiety: Characteristic bands arise from the CH₂ groups of the pyrrolidine ring, including scissoring (~1465 cm⁻¹), wagging (~1350 cm⁻¹), twisting (~1320-1180 cm⁻¹), and rocking (~850 cm⁻¹) modes. sid.ir

Carboxylic Acid: A strong C=O stretching band is expected around 1700-1760 cm⁻¹ for the protonated acid and a broad O-H stretch from ~2500-3300 cm⁻¹. In its zwitterionic form, characteristic symmetric and asymmetric COO⁻ stretches would appear near 1400 cm⁻¹ and 1600 cm⁻¹, respectively.

Furan Moiety: The furan ring will contribute with its own characteristic vibrations, including C-H stretching above 3100 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and ring breathing and C-O-C stretching modes at lower wavenumbers. researchgate.net

These spectra are highly sensitive to the molecule's local environment. Changes in the position and shape of the O-H, N-H, and C=O bands can be used to study hydrogen bonding interactions in different solvents or in the solid state.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Furan C-H | Stretching | > 3100 | IR/Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR/Raman |

| Carboxyl O-H | Stretching (broad) | 2500 - 3300 | IR |

| Carboxyl C=O | Stretching | 1700 - 1760 | IR (strong) |

| Furan C=C | Stretching | 1500 - 1600 | IR/Raman |

| Proline CH₂ | Scissoring | ~1465 | IR/Raman sid.ir |

| Proline CH₂ | Wagging/Twisting | 1180 - 1360 | IR/Raman sid.ir |

| Furan C-O-C | Asymmetric Stretch | ~1170 | IR researchgate.net |

Emerging Spectroscopic Techniques for Rapid Analysis (e.g., Near-Infrared Spectroscopy for Related Compounds)

While the aforementioned techniques provide detailed structural information, they often require significant time for sample preparation and analysis. Emerging techniques are being explored for rapid, non-destructive analysis, which is particularly valuable in process monitoring and quality control settings.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has shown potential for the rapid quantitative analysis of amino acids in complex matrices. nih.gov This technique measures overtones and combination bands of fundamental vibrations (like C-H, N-H, and O-H). While the spectra have broad, overlapping peaks, they contain a wealth of information about the chemical composition of a sample. nih.gov

For a compound like this compound, an NIR method could be developed for applications such as:

Purity assessment: Quickly verifying the identity and purity of bulk material.

Quantification: Measuring its concentration in reaction mixtures or formulations without chromatographic separation.

Process Analytical Technology (PAT): Monitoring the progress of its synthesis or a reaction in which it is used in real-time.

These methods rely heavily on multivariate calibration techniques, such as Partial Least Squares (PLS) regression, to build a predictive model from a set of known samples. nih.gov Studies on proline have demonstrated that NIR can be a robust and reliable alternative to slower methods like HPLC for routine analysis. nih.gov

Emerging Research Directions and Future Perspectives for S α 2 Furanylmethyl Proline

Design of Next-Generation Catalytic Systems with Enhanced Performance

The development of new catalysts inspired by (S)-α-(2-furanylmethyl)-proline is a primary focus of ongoing research, aiming to overcome the limitations of earlier systems, such as modest solvent compatibility and the need for high catalyst loadings. organic-chemistry.orgmdpi.com A significant strategy involves the immobilization of these proline derivatives onto solid supports, which not only facilitates catalyst recovery and reuse but can also enhance catalytic activity and selectivity.

Immobilization techniques are varied, with researchers exploring supports like silica, hyperbranched polyethylene, and magnetic nanoparticles. researchgate.netrsc.orgmdpi.com For instance, proline derivatives have been grafted onto silica supports, resulting in catalysts that are more active and enantioselective than their predecessors. researchgate.netrsc.org Another approach involves attaching fluorous tags to the proline catalyst, allowing for its immobilization on materials like Teflon®, creating a recyclable system that maintains high reactivity and stereoselectivity over multiple uses. clockss.org

Bifunctional catalysts, which incorporate both an acidic and a basic site within a single molecule, represent another promising avenue. This design mimics the dual functionality of natural enzymes and can lead to enhanced catalytic performance. nih.gov The inherent structure of proline and its derivatives, with both an amine and a carboxylic acid group, makes them ideal scaffolds for developing such bifunctional organocatalysts. nih.govmdpi.comlibretexts.org

| Catalyst System | Support/Modification | Key Advantages | Application Example |

| Silica-Supported Proline | Silica Gel | Enhanced activity and enantioselectivity, recyclability. researchgate.netrsc.org | Asymmetric Aldol (B89426) Reactions researchgate.net |

| Fluorous-Tagged Proline | Teflon® | High recyclability, sustained high stereoselectivity. clockss.org | Intermolecular Asymmetric Aldol Reaction clockss.org |

| Hyperbranched Polyethylene Support | Hyperbranched Polyethylene | High conversion rates, excellent selectivity, easy recovery. rsc.org | Asymmetric Aldol Reactions rsc.org |

| Magnetic Nanoparticle Support | Iron Oxide Nanoparticles | Easy magnetic recovery, high efficiency, and reusability. mdpi.com | Oxidation of Isoeugenol to Vanillin mdpi.com |

| Chiral Ionic Liquids | Imidazolium, Cholinium Cations | Good conversions and selectivities without additional acid. mdpi.com | Asymmetric Michael Addition mdpi.com |

Exploration of Novel Reaction Types and Methodologies

While (S)-α-(2-furanylmethyl)-proline and its analogs are well-established in classic reactions like aldol, Mannich, and Michael additions, current research is actively exploring their application in a wider array of asymmetric transformations. researchgate.netwikipedia.orgnih.gov The unique stereochemical control exerted by these catalysts makes them valuable tools for synthesizing complex, optically active molecules. researchgate.net

One area of significant interest is the development of cascade or tandem reactions, where multiple chemical transformations occur in a single pot. This approach, which is catalyzed by a single organocatalyst, offers a more efficient and atom-economical route to complex molecular architectures. Proline-derived catalysts have shown promise in promoting such intricate reaction sequences. researchgate.net

Furthermore, the scope of substrates and reaction partners is being continuously expanded. Researchers are investigating the use of these catalysts for the α-amination and α-oxyamination of aldehydes and ketones, as well as for asymmetric Diels-Alder reactions, opening up new pathways for the synthesis of chiral amines, alcohols, and cyclic compounds. wikipedia.org The development of bifunctional organocatalysts has also enabled high yields and stereoselectivities in Michael additions in aqueous media. researchgate.net

| Reaction Type | Catalyst | Substrates | Key Outcome |

| Asymmetric Aldol Reaction | L-proline | Ketones and Aldehydes | High enantioselectivity sci-hub.se |

| Asymmetric Mannich Reaction | Proline Derivatives | Aldehydes, Amines, and Ketones | Superior results over proline organic-chemistry.org |

| Asymmetric Michael Reaction | L-proline-derived bifunctional catalysts | Various | High yield and stereoselectivity in water researchgate.net |

| Asymmetric α-Amination | L-proline | Ketones | Direct α-amination nih.gov |

| Diels-Alder Cycloadditions | Imidazolidinones (from amino acids) | Various | Efficient catalysis researchgate.net |

Integration with Continuous Flow Synthesis and Automation Technologies

The integration of organocatalysis with continuous flow technology is a rapidly advancing field that promises to revolutionize chemical manufacturing. This combination offers numerous advantages, including enhanced safety, improved reaction control, and the potential for automated, on-demand synthesis. (S)-α-(2-furanylmethyl)-proline and its derivatives are well-suited for this transition, particularly when immobilized on solid supports.

Flow systems using packed-bed columns containing immobilized proline catalysts have been developed for various organocatalytic reactions. nih.gov These systems allow for continuous production with minimal catalyst leaching, leading to extremely low process catalyst mass efficiency and simplifying product purification. nih.gov For example, a flow system using a proline tetrazole catalyst has been successfully employed for aldol, Mannich, and o-nitroso aldol reactions, achieving high yields and excellent stereoselectivities. nih.gov

The development of these technologies is paving the way for the automated synthesis of complex molecules, where reaction parameters can be precisely controlled and optimized by computer algorithms. This not only accelerates the discovery of new chemical entities but also enhances the reproducibility and scalability of synthetic processes.

Development of Sustainable and Environmentally Benign Synthetic Routes

A major driving force in modern chemistry is the development of sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." Organocatalysis, by its nature, aligns well with these principles as it avoids the use of often toxic and expensive heavy metals. (S)-α-(2-furanylmethyl)-proline, being derived from a natural amino acid, is an inherently "green" catalyst. researchgate.net

A key aspect of sustainable synthesis is the use of environmentally benign solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions. researchgate.netresearchgate.net Research has shown that proline-catalyzed reactions can be effectively carried out in aqueous media, which is a significant step towards greener chemical processes. mdpi.comresearchgate.net For example, water/methanol mixtures have been identified as exceptionally effective media for proline-catalyzed intermolecular aldol reactions. mdpi.com

Computational Design and Optimization of New Proline Derivatives for Specific Applications

The rational design of new catalysts with tailored properties is being greatly accelerated by the use of computational chemistry. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) are being employed to model reaction mechanisms and transition states, providing valuable insights into the factors that govern catalytic activity and stereoselectivity. nih.govresearchgate.netresearchgate.net

These computational studies allow researchers to understand the subtle structural and electronic effects that influence catalyst performance. For example, DFT calculations have been used to investigate the origins of stereoselectivity in aldol reactions catalyzed by various proline derivatives, helping to identify the key structural features required for high enantioselectivity. nih.govresearchgate.net This knowledge can then be used to design new catalysts with improved performance for specific applications. nih.govacs.org

Computational screening is also emerging as a powerful tool for the rapid evaluation of potential new catalyst designs, reducing the need for extensive experimental screening. acs.org By predicting the enantioselectivities of different catalyst structures, researchers can focus their synthetic efforts on the most promising candidates. acs.org Furthermore, computational methods are being used to study the pKa shifts of proline in the presence of co-catalysts, which can dramatically enhance catalytic properties. nih.gov This integrated approach of computational design and experimental validation is expected to lead to the rapid development of next-generation proline-based catalysts with unprecedented levels of efficiency and selectivity. nih.gov

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodology : Systematically vary substituents (e.g., furan methylation position) and assess impacts on bioactivity (e.g., enzyme inhibition). Use fractional factorial design to minimize synthesis workload. Correlate electronic (Hammett σ) and steric (Taft’s Es) parameters with activity trends via multivariate regression .

Q. What controls are essential in assessing this compound’s cytotoxicity in mammalian cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.